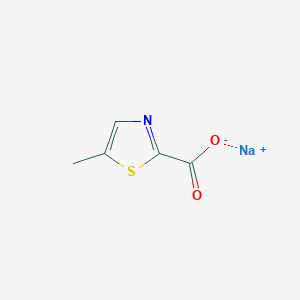

Sodium 5-methylthiazole-2-carboxylate

Description

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. uni.lubldpharm.comgoogle.com Its structural motif is found in a wide array of natural and synthetic compounds with significant therapeutic value. uni.lu A prime example from nature is thiamine (B1217682) (Vitamin B1), which contains a thiazole unit and is essential for metabolism. uni.lu

In the realm of synthetic chemistry, the thiazole nucleus is a key component in numerous pharmaceuticals. nih.govnih.gov For instance, it forms part of the structure of sulfathiazole, an antimicrobial agent, and ritonavir, an antiretroviral drug used in the treatment of HIV. uni.lunih.gov The versatility of the thiazole scaffold allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. bldpharm.comnih.gov The ongoing exploration of thiazole derivatives continues to yield compounds with potential therapeutic applications, highlighting the enduring importance of this heterocycle in the chemical sciences. mdpi.com

Contextualizing the Carboxylate Functional Group within Thiazole Scaffolds

The incorporation of a carboxylate functional group onto a thiazole scaffold, as seen in Sodium 5-methylthiazole-2-carboxylate, significantly influences the molecule's chemical properties and potential biological activity. The carboxylate group, being the conjugate base of a carboxylic acid, can participate in various chemical reactions, including esterification and amidation, making it a valuable handle for synthesizing more complex molecules. nih.gov

From a physicochemical standpoint, the carboxylate group imparts increased water solubility to the thiazole derivative, which can be advantageous in biological systems. Furthermore, the electronic nature of the carboxylate group can modulate the reactivity of the thiazole ring. Thiazole itself has distinct regions of electron density, with the C2 position being the most electron-deficient and prone to nucleophilic attack. chemimpex.com The position of the carboxylate group on the ring can further influence this reactivity, guiding the design of targeted chemical syntheses. The synthesis of various thiazole carboxylic acids has been a subject of interest, with methods developed to produce these compounds for further use as intermediates in the creation of other molecules. nih.gov

Current Research Trajectories on 5-Methylthiazole-2-carboxylate Derivatives

Research into derivatives of 5-methylthiazole-2-carboxylic acid is an active area of investigation, with a focus on synthesizing novel compounds and evaluating their biological potential. researchgate.net Scientists are exploring how modifications to the core structure, often by forming amides or esters at the carboxylate position, can lead to enhanced or new therapeutic activities.

One significant area of research is the development of anticancer agents. Studies have shown that certain derivatives of 2-amino-4-methylthiazole-5-carboxylate exhibit promising anticancer and antimicrobial activities. google.comresearchgate.net For example, a new and efficient method for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide was developed as a key step in the synthesis of the anti-cancer drug dasatinib. semanticscholar.org

Another research focus is on the development of agents to treat metabolic disorders. Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.govresearchgate.net Furthermore, a novel thiazole derivative, 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to improve insulin (B600854) sensitivity and lipid profiles in animal models of diabetes.

The anti-inflammatory potential of 5-methylthiazole (B1295346) derivatives is also being investigated. Conjugates of 5-methylthiazole and thiazolidinone have been identified as potential anti-inflammatory agents. nih.gov These research efforts underscore the broad therapeutic potential of this class of compounds and the ongoing interest in developing new derivatives.

Research Scope and Objectives Pertaining to this compound

While extensive research has been conducted on the derivatives of 5-methylthiazole-2-carboxylic acid, studies focusing specifically on this compound are less prevalent in publicly available academic literature. However, based on the known significance of the thiazole heterocycle and the reactivity of the carboxylate group, the research scope for this particular sodium salt can be outlined.

The primary objective of future research would be to fully characterize the physicochemical properties of this compound. This would include detailed spectroscopic analysis and stability studies.

A significant research trajectory would involve its use as a key starting material or intermediate in the synthesis of novel, biologically active compounds. Its water solubility could make it a favorable reactant in certain synthetic protocols. The objectives would be to develop efficient synthetic routes to new derivatives and to build libraries of compounds for biological screening.

Furthermore, direct biological evaluation of this compound itself could be an objective, to determine if it possesses any intrinsic pharmacological activity. Given the broad bioactivity of thiazoles, it is plausible that this compound could serve as a lead for further optimization. The overarching goal of research pertaining to this compound would be to leverage its chemical structure to advance the fields of medicinal and materials chemistry.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄NNaO₂S | bldpharm.com |

| Molecular Weight | 165.15 g/mol | bldpharm.com |

| Appearance | Solid | google.com |

Table 2: Selected Thiazole-Containing Compounds and Their Significance

| Compound | Significance |

| Thiamine (Vitamin B1) | An essential nutrient with a thiazole ring, crucial for metabolism. uni.lu |

| Sulfathiazole | An antimicrobial sulfonamide drug. uni.lu |

| Ritonavir | An antiretroviral medication used to treat HIV/AIDS. uni.lunih.gov |

| Dasatinib | An anticancer drug that contains a thiazole-5-carboxamide (B1230067) core. semanticscholar.org |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | A derivative showing potential in improving insulin sensitivity and hyperlipidemia. |

Synthesis of Key Intermediates and Precursors for 5-Methylthiazole-2-carboxylate

The synthesis of the specific target molecule, this compound, relies on the preparation of key intermediates, primarily those with the desired substitution pattern on the thiazole ring.

1 Derivatization from 2-Amino-5-methylthiazole (B129938) Scaffolds

2-Amino-5-methylthiazole is a versatile and commercially available starting material for the synthesis of various 5-methylthiazole derivatives. chemicalbook.com A range of synthetic transformations can be performed on the amino group to introduce diverse functionalities.

One common approach involves the acylation of the amino group. For example, the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid can be acylated to yield 2-acetylamino derivatives. researchgate.net Furthermore, novel 2-amino-5-methylthiazole derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized, demonstrating the potential for significant structural elaboration. nih.govnih.gov

The synthesis of 5-substituted-2-aminothiazoles can also be achieved directly from 2-aminothiazoles through a two-step halogenation/nucleophilic substitution protocol. jocpr.com This allows for the introduction of various amino groups at the 5-position.

A summary of derivatization reactions of 2-aminothiazoles is presented below:

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic Anhydride | 2-Acetylamino-4-methylthiazole-5-carboxylic acid ethyl ester | researchgate.net |

| 2-Aminothiazole (B372263) | Bromine, DMF, then Na2S or Amine | 5,5´-bis(2-aminothiazole)sulfide or 5-amino-containing 2-aminothiazole | jocpr.com |

| 2-Amino-4-phenylthiazole | Diazotized 4-aminoacetophenone | 2-Amino-5-(4-acetylphenylazo)-4-phenylthiazole | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXLNYVOQXJJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677260 | |

| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107062-31-6 | |

| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthiazole 2 Carboxylate and Analogous Thiazole Carboxylates

2 Approaches to 4-Methylthiazole-5-carboxylic Acid Derivatives

While the target molecule is a 5-methylthiazole-2-carboxylate, the synthesis of the isomeric 4-methylthiazole-5-carboxylic acid derivatives is also a well-explored area and provides insights into thiazole (B1198619) chemistry. Several methods have been reported for the preparation of 4-methylthiazole-5-carboxylic acid. One method involves the reaction of formamide (B127407) with phosphorus pentasulfide, followed by cyclization with ethyl 2-chloroacetoacetate and subsequent hydrolysis. chemicalbook.com Another patented method describes a three-step process of sulpho-reaction, cyclization, and hydrolysis starting from methanamide and phosphorus pentasulfide. google.com

Once obtained, 4-methylthiazole-5-carboxylic acid can be converted to its acid chloride using thionyl chloride, which is a key intermediate for further derivatization. mdpi.comresearchgate.net This acid chloride can then be reacted with various amines or alcohols to generate a library of amide and ester derivatives.

Strategies for Functional Group Diversification in Thiazole Carboxylates

The thiazole carboxylate scaffold allows for extensive functional group diversification, enabling the synthesis of a wide range of analogs with potentially tailored properties.

One key strategy is the modification of the carboxylic acid group itself. As previously mentioned, it can be converted to esters and amides. acs.orgresearchgate.net For example, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized by reacting the corresponding acid chloride with different bases or alcohols. researchgate.net

Another approach involves reactions at other positions of the thiazole ring. For instance, the Minisci acetylation can be used to introduce an acetyl group at the 2-position of a methyl-thiazole-5-carboxylate. chemicalbook.com Furthermore, the amino group in 2-aminothiazole (B372263) derivatives can be diazotized and subjected to various transformations, or it can undergo chloroacetylation followed by reaction with nucleophiles. mdpi.com

The following table highlights some strategies for functional group diversification:

| Starting Scaffold | Reagent(s) | Resulting Functional Group | Reference |

| 4-Methylthiazole-5-carboxylic acid | Thionyl chloride, then amines/alcohols | Amides/Esters | researchgate.net |

| Methyl-thiazole-5-carboxylate | tert-Butylhydroperoxide, FeSO4·7H2O | 2-Acetyl group | chemicalbook.com |

| 2-Amino-5-arylazothiazole | Chloroacetyl chloride, then 2-mercaptobenzothiazole | N-substituted acetamide (B32628) with a sulfide (B99878) linkage | mdpi.com |

Acylation and Alkylation Reactions at Amine or Nitrogen Centers

The functionalization of thiazole rings through acylation and alkylation, particularly at nitrogen centers, is a fundamental strategy for elaborating the core structure and introducing diverse functionalities. In the context of 2-aminothiazole-5-carboxylates, these reactions can occur at either the exocyclic amino group or the endocyclic nitrogen atom.

Acylation of the 2-amino group of thiazole-5-carboxylates is a common transformation. For instance, ethyl 2-aminothiazole-5-carboxylate can be readily acylated with various acylating agents. The reaction of 2-aminothiazole with acyl halides in a suitable solvent such as dry pyridine (B92270) can produce the corresponding amide derivatives in high yields. One study demonstrated the synthesis of N-acyl-2-aminothiazoles by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine (B128534) in dioxane. This approach is valuable for creating a library of derivatives for further biological screening. The choice of solvent and base is crucial in these reactions to control reactivity and side products.

Alkylation of the thiazole ring typically occurs at the endocyclic nitrogen atom, leading to the formation of thiazolium salts. This reaction is generally carried out by treating the thiazole derivative with an alkyl halide. The regioselectivity of alkylation can be influenced by the substituents on the thiazole ring. For 2-aminothiazoles, alkylation can be directed to the endocyclic nitrogen. For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones in acetone, even without a base or catalyst, proceeds via N-alkylation of the endocyclic nitrogen atom. While this example is for a benzothiazole, the principle can be extended to other thiazole systems. The reactivity of the alkylating agent is also a key factor, with α-iodoketones being more reactive than their chloro or bromo counterparts.

| Reactant | Reagent | Product Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-R-benzyl-1,3-thiazole | Acid Chloride | N-Acylated 2-aminothiazole | Triethylamine, Dioxane | High | [General methodology] |

| 2-Amino-1,3-benzothiazole | α-Iodoketone | Endo N-alkylated thiazolium salt | Acetone, Room Temperature | 51-74 | [Specific study] |

| Ethyl 2-aminothiazole-4-carboxylate | Adamantane-1-carboxylic acid | N-Acylated 2-aminothiazole | PyBOP, DIPEA, DMF, DCM, RT, 16h | Not specified | [Specific study] |

Selective Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the thiazole ring provides a versatile handle for further functionalization through various cross-coupling reactions. The regioselectivity of halogenation is a critical aspect of this strategy.

Selective Halogenation:

The electron-rich nature of the thiazole ring makes it susceptible to electrophilic halogenation. For 2-aminothiazoles, the position of halogenation can be controlled by the choice of reagents and reaction conditions. A notable method for the regioselective halogenation of 2-amino-1,3-thiazoles utilizes copper(II) halides. For instance, reaction with CuX₂ (where X = Cl or Br) in acetonitrile (B52724) at room temperature leads to selective halogenation at the C5 position. On the other hand, dibromination can be achieved with high yield using n-butyl nitrite (B80452) and CuBr₂ at temperatures above 65 °C. Selective halogenation at the C2 position can be accomplished using alumina-supported copper(I) halides or CuX (where X = Cl, Br, or I).

Another approach involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot cyclization with thiourea (B124793) to yield 2-aminothiazole-5-carboxamides. tandfonline.com This method avoids direct halogenation of the pre-formed thiazole ring.

Cross-Coupling Reactions:

Halogenated thiazole carboxylates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which allow for the formation of new carbon-carbon bonds.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents onto the thiazole ring. For example, 4-bromo-2-ketothiazoles have been successfully used in Suzuki cross-coupling reactions with haloheteroaromatics using specific palladium catalysts and ligands to produce highly valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles. nih.gov Similarly, 5-arylthiazoles can be synthesized via the Suzuki coupling of a thiazol-5-ylboronic acid pinacol (B44631) ester with various aryl halides. hw.ac.uk

The Heck reaction is another powerful palladium-catalyzed method that couples an organic halide with an alkene. organic-chemistry.org This reaction can be used to introduce alkenyl substituents onto the thiazole nucleus. While specific examples of Heck reactions on 5-methylthiazole-2-carboxylate were not found, the general applicability of this reaction to heteroaryl halides suggests its potential for the functionalization of halogenated thiazole carboxylates. The choice of catalyst, ligand, base, and solvent is critical for the success of both Suzuki and Heck reactions.

| Substrate | Reagent/Catalyst | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-1,3-thiazole | CuBr₂ | Selective Bromination (C5) | 5-Bromo-2-amino-1,3-thiazole | High | [Specific study] |

| 4-Bromo-2-ketothiazole | Arylboronic acid, Pd catalyst | Suzuki Coupling | 4-Aryl-2-ketothiazole | High | nih.gov |

| Thiazol-5-ylboronic acid pinacol ester | Aryl halide, Pd catalyst | Suzuki Coupling | 5-Arylthiazole | Good to excellent | hw.ac.uk |

| Aryl halide | Alkene, Pd catalyst | Heck Reaction | Aryl-substituted alkene | Varies | organic-chemistry.org |

Sustainable and Scalable Synthetic Approaches for Thiazole Carboxylates

In recent years, there has been a significant shift towards the development of more sustainable and scalable synthetic methodologies in organic chemistry. This is driven by the need to reduce environmental impact, improve safety, and increase efficiency, particularly in industrial settings.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods. benthamscience.com The Hantzsch thiazole synthesis, a cornerstone for the preparation of thiazoles, has been successfully adapted to microwave conditions. For instance, the iodine-mediated condensation of a ketone with thiourea in DMF under microwave irradiation for just 5-6 minutes has been reported to produce thiazoles in better yields than conventional heating. researchgate.net Microwave-assisted one-pot, three-component reactions have also been developed for the synthesis of novel thiazole derivatives, offering high efficiency and short reaction times. nih.gov The scalability of microwave synthesis is an area of active research, with specialized reactors allowing for larger-scale production.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic approach. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. tandfonline.com This technique has been successfully applied to the synthesis of various thiazole derivatives. For example, the synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] benthamscience.comresearchgate.netnih.govdiazaphosphole-6-carboxylates was achieved in high yields and short reaction times via a one-pot, three-component reaction under ultrasonic irradiation. semanticscholar.org The use of eco-friendly biocatalysts, such as chitosan-based hydrogels, in combination with ultrasound has further enhanced the sustainability of these methods. nih.gov The scalability of ultrasound-assisted synthesis is also being explored, with the potential for continuous flow reactors to enable larger-scale production.

One-Pot Procedures and Green Solvents:

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot procedures for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates have been developed. nih.gov These methods often start from simple, commercially available materials and proceed under mild conditions to give the desired products in good yields.

The choice of solvent is another critical factor in sustainable synthesis. The use of greener solvents, such as water or ethanol, or even solvent-free conditions, is highly desirable. Catalyst-free multicomponent domino reactions in water under microwave conditions have been reported for the synthesis of trisubstituted thiazoles. lookchem.com The use of recyclable catalysts, such as NiFe₂O₄ nanoparticles, further contributes to the green credentials of these synthetic routes. nih.gov

| Methodology | Key Features | Example Application | Typical Yields | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Hantzsch thiazole synthesis | Good to excellent | researchgate.netresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, mild conditions | One-pot synthesis of thiazole carboxylate analogs | High | tandfonline.comsemanticscholar.org |

| One-Pot Synthesis | Improved efficiency, reduced waste | Synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates | Good | nih.gov |

| Green Solvents/Catalysts | Reduced environmental impact, recyclability | Multicomponent reactions in water; use of NiFe₂O₄ nanoparticles | Good to excellent | nih.govlookchem.com |

Advanced Analytical Techniques for Characterization and Method Development

Spectroscopic Methods for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers insights into the carbon skeleton of the molecule. For 5-methylthiazole-2-carboxylic acid, distinct signals would be expected for the methyl carbon, the two thiazole (B1198619) ring carbons (C2, C4, and C5), and the carboxylic acid carbon. The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm. researchgate.netwisc.edu The carbons of the thiazole ring would resonate at chemical shifts influenced by the electronegativity of the nitrogen and sulfur atoms and the presence of the substituents.

| Atom | Expected ¹³C-NMR Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 160 - 180 |

| Thiazole Ring Carbons | 110 - 160 |

| Methyl Carbon (CH₃) | ~15 - 25 |

Note: The expected chemical shift ranges are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For Sodium 5-methylthiazole-2-carboxylate (C₅H₄NNaO₂S) or its corresponding acid, 5-methylthiazole-2-carboxylic acid (C₅H₅NO₂S), HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. While specific HRMS data for this compound is not widely published, the technique is a standard for the characterization of novel thiazole derivatives. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-methylthiazole-2-carboxylic acid would exhibit characteristic absorption bands. A study on the closely related thiazole-2-carboxylic acid shows strong intermolecular association in the solid state. epfl.ch

Key expected vibrational modes for 5-methylthiazole-2-carboxylic acid include:

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C=N and C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the thiazole ring.

C-H Bends: Vibrations for the methyl group and the thiazole ring proton.

C-S Stretch: Typically a weaker absorption in the fingerprint region.

The spectrum for the sodium salt would differ mainly in the O-H and C=O stretching regions, with the disappearance of the broad O-H band and a shift of the C=O band to a lower wavenumber (around 1550-1610 cm⁻¹) due to the formation of the carboxylate anion. A detailed FTIR study on 2-amino-4-methylthiazole (B167648) provides further insights into the vibrational modes of the thiazole ring system. mdpi.com

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. These methods are vital for assessing the purity of synthesized batches and for developing analytical methods for various applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like thiazole carboxylic acids. The development of a robust and reliable HPLC method is critical for quality control.

Method Development: A typical HPLC method for a polar compound like 5-methylthiazole-2-carboxylic acid would involve reversed-phase chromatography. sav.sknih.gov Key parameters to be optimized include:

Stationary Phase: A C18 or C8 column is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) or acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. The pH of the aqueous phase is crucial for controlling the retention of the carboxylic acid.

Detection: UV detection is suitable due to the presence of the chromophoric thiazole ring. The detection wavelength would be set at the absorbance maximum of the compound.

Flow Rate and Temperature: These are adjusted to achieve optimal separation efficiency and analysis time.

Validation: A validated HPLC method ensures its accuracy, precision, linearity, and robustness. researchgate.net Validation parameters typically include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of 5-methylthiazole-2-carboxylic acid, TLC can be used to track the consumption of starting materials and the formation of the product.

Methodology:

Stationary Phase: Silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) are commonly used for polar analytes like carboxylic acids.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. For carboxylic acids, which are polar, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often employed. To prevent the common issue of "tailing" or streaking of the acidic spot, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. researchgate.net This suppresses the ionization of the carboxylic acid, leading to a more compact spot.

Visualization: After development, the TLC plate is dried and the spots are visualized. If the compound is UV-active, it can be seen under a UV lamp (typically at 254 nm). Alternatively, various staining reagents can be used. For thiazole derivatives, a spray reagent of sodium nitrite (B80452) in hydrochloric acid can be used, which often produces a light green color. epfl.ch

X-ray Diffraction Analysis for Solid-State Structure Determination

In a typical XRD experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be reconstructed, and from this, the positions of the individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not publicly available, analysis of related thiazole derivatives provides insight into the expected structural features. For instance, studies on other thiazolecarboxylic acids, such as 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, have revealed detailed information about their crystal packing, which is often governed by hydrogen bonding and other non-covalent interactions. nih.gov In the case of the sodium salt, the ionic interaction between the carboxylate group and the sodium ion would be a dominant feature of the crystal lattice, supplemented by other interactions involving the thiazole ring. The thiazole and phenyl rings in some derivatives have been observed to be nearly co-planar. nih.gov

The data obtained from an XRD analysis is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a hypothetical data table illustrating the kind of information that would be obtained from a single-crystal XRD study of this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.15 |

| b (Å) | 6.89 |

| c (Å) | 14.60 |

| β (°) | 97.53 |

| Volume (ų) | 1112.6 |

| Z | 4 |

Note: The values in this table are illustrative and based on published data for a related thiazole derivative researchgate.net to demonstrate the type of information generated by an XRD study.

This structural information is invaluable for understanding the physicochemical properties of the compound, such as solubility and stability, and for quality control in manufacturing processes.

Investigation of Tautomeric Forms and Conformational Isomerism in Thiazole Carboxylic Acids

Thiazole carboxylic acids and their derivatives can exhibit both tautomerism and conformational isomerism, phenomena that are crucial for understanding their chemical reactivity and biological activity.

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers that differ in the position of a proton. For the parent acid, 5-methylthiazole-2-carboxylic acid, prototropic tautomerism involving the thiazole ring is a possibility, although the aromaticity of the ring generally favors one form. More relevant is the potential for keto-enol tautomerism in related thiazole derivatives, which has been investigated using spectroscopic methods like ¹H-NMR and UV-Visible spectroscopy. nih.gov The prevalence of a particular tautomeric form can be significantly influenced by the solvent's polarity. nih.gov For instance, in some thiazole derivatives, the keto form is favored in polar aprotic solvents, while the enol form predominates in non-polar solvents. nih.gov

Conformational Isomerism involves isomers that can be interconverted by rotation about single bonds. For thiazole-2-carboxylic acids, rotation around the single bond connecting the carboxylic acid group to the thiazole ring can lead to different conformers. nih.govacs.org Studies on thiazole-2-carboxylic acid have identified different conformers, with the relative stability depending on intramolecular interactions, such as the formation of a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the thiazole ring. nih.govacs.orgulpgc.es

The two primary conformers are often referred to as trans and cis, relating to the orientation of the carboxylic acid's C=O and O-H bonds relative to the C-C bond linking the acid to the ring. Research on thiazole-2-carboxylic acid has shown that the trans conformer, where the hydroxyl group's hydrogen is directed towards the ring's nitrogen atom, is the most abundant and stable form in low-temperature matrices. nih.govacs.org The energy difference between conformers can be small, and they can be interconverted by photoexcitation with near-IR or UV light. nih.govacs.org

The specific conformational preferences of this compound in solution and the solid state would be influenced by factors such as ionic interactions, solvation effects, and crystal packing forces. The study of these isomeric forms is critical as they can have different spectroscopic signatures and potentially different chemical and biological properties.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-methylthiazole-2-carboxylic acid |

| Thiazole-2-carboxylic acid |

Computational Chemistry and in Silico Studies of 5 Methylthiazole 2 Carboxylate Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of molecules. These properties, in turn, govern the molecule's reactivity, stability, and intermolecular interactions.

Studies on related thiazole (B1198619) carboxylic acid structures provide insight into the likely electronic characteristics of 5-methylthiazole-2-carboxylate. For instance, a conformational analysis of thiazole-5-carboxylic acid (T5CA) using DFT at the B3LYP/6-311++G(d,p) level of theory identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.tr The most stable conformer was found to be planar, with the relative energies of the other conformers being approximately 0.14, 27.11, and 29.84 kJ/mol higher. dergipark.org.tr Such calculations also provide information on the distribution of electron density, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals details about charge distribution and donor-acceptor interactions within the molecule. dergipark.org.tr For T5CA, NBO analysis helped to understand the stabilization energies associated with different conformations. dergipark.org.tr Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net

In a study on thiazole-sulfonamide derivatives, DFT was employed to assess electronic properties and their potential as inhibitors for Alzheimer's disease. nih.gov Similarly, DFT calculations on 2-thiophene carboxylic acid thiourea (B124793) derivatives were used to determine ionization potential, electron affinity, and electronic excitation energies, providing a comparative analysis of their potential as therapeutic agents. mdpi.com These examples underscore the power of DFT to elucidate the fundamental electronic properties that are critical for the biological activity of thiazole-based compounds.

Table 1: DFT Calculation Parameters for Thiazole Carboxylic Acid Derivatives

| Compound Class | DFT Functional | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| Thiazole-5-carboxylic acid | B3LYP | 6-311++G(d,p) | Conformational energies, NBO, HOMO-LUMO gap, Electrostatic potential maps | dergipark.org.tr |

| Thiazole-sulfonamide derivatives | Not specified | Not specified | Electronic properties, Molecular modeling | nih.gov |

| 2-Thiophene carboxylic acid thiourea derivatives | Not specified | 6-311G(d,p) | Ionization potential, Electron affinity, Excitation energies, HOMO-LUMO | mdpi.com |

| Thiazole-acetamide derivatives | B3LYP | 6-31G(d,p) | Optimized molecular structures, Total energy, Electric dipole moment | dergipark.org.tr |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor.

In the context of 5-methylthiazole-2-carboxylate derivatives, numerous docking studies on analogous compounds have been conducted to identify potential biological targets and elucidate binding interactions. For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated as anti-inflammatory agents. mdpi.com Docking studies predicted that these compounds would have better docking scores against cyclooxygenase-1 (COX-1) compared to COX-2 and lipoxygenase (LOX). mdpi.com The simulations revealed that the amino acid residue Arg120 in the COX-1 active site was crucial for the binding and activity of these derivatives. mdpi.com

In another study, novel thiazole carboxamide derivatives were designed and evaluated as potential COX inhibitors. acs.org Molecular docking was used to understand the binding patterns within the active sites of both COX-1 and COX-2 enzymes, helping to explain the observed inhibitory activity and selectivity. acs.org The introduction of a methyl group on the thiazole ring was found to positively influence the molecule's geometry, improving its fit within the enzyme's binding site. acs.org

Furthermore, docking studies have been instrumental in exploring the potential of thiazole derivatives against a wide range of targets:

VEGFR-2 Kinase: Thiazolyl-coumarin derivatives were docked into the VEGFR-2 kinase domain, a target for cancer therapy, showing binding scores comparable to the approved drug Sorafenib. nih.gov

Tubulin: 2,4-disubstituted thiazole derivatives were docked into the colchicine (B1669291) binding site of tubulin to predict their potential as anticancer agents that inhibit tubulin polymerization. acs.org

Mycobacterium tuberculosis mtFabH: 2-aminothiazole-4-carboxylate derivatives were designed as mimics of the antibiotic thiolactomycin (B1682310) and docked into the active site of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis. plos.org

p56lck Kinase: Benzothiazole-thiazole hybrids were designed and docked into the ATP binding site of the p56lck kinase, a target for cancer and autoimmune diseases. biointerfaceresearch.com

These studies collectively demonstrate that the thiazole-carboxylate scaffold can be effectively modeled using molecular docking to predict ligand-receptor interactions and guide the design of potent and selective inhibitors for various diseases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds.

QSAR studies have been applied to thiazole derivatives to understand the structural requirements for various biological activities. For instance, a 2D-QSAR study was conducted on a series of 59 thiazole derivatives with inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. laccei.orgresearchgate.net The resulting model, built using multiple linear regression, showed a good correlation coefficient, indicating its ability to predict the anti-inflammatory potency of these compounds. laccei.orgresearchgate.net

In another example, QSAR modeling was used to guide the rational design of 2-aminothiazole (B372263) sulfonamide derivatives as antioxidants. researchgate.net Two separate QSAR models were constructed for DPPH radical scavenging and superoxide (B77818) dismutase (SOD)-mimic activities. These models helped in designing a new set of compounds with predicted antioxidant activities. researchgate.net

Similarly, a comprehensive study on 2-amino thiazole derivatives as potential Aurora kinase inhibitors for breast cancer treatment utilized QSAR alongside other computational methods. acs.org QSAR helps to understand which structural features of the thiazole derivatives are crucial for their anti-cancer activity, thereby accelerating the discovery of more potent drug candidates. acs.org

Table 2: Examples of QSAR Studies on Thiazole Derivatives

| Thiazole Derivative Class | Biological Activity | Modeling Technique | Key Finding | Reference |

|---|---|---|---|---|

| General Thiazole Derivatives | 5-Lipoxygenase (5-LOX) Inhibition | 2D-QSAR (Multiple Linear Regression) | Generated a predictive model for anti-inflammatory activity. | laccei.orgresearchgate.net |

| 2-Aminothiazole Sulfonamides | Antioxidant (DPPH & SOD-mimic) | QSAR (Multiple Linear Regression) | Guided the design of new derivatives with enhanced antioxidant potential. | researchgate.net |

| 2-Amino Thiazole Derivatives | Aurora Kinase Inhibition | QSAR | Provided insights into structural requirements for anticancer activity. | acs.org |

Predictive Modeling of Biological Activities (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on a training set of known drug-like molecules. The output is a list of potential activities with a corresponding probability to be active (Pa) or inactive (Pi).

A notable application of this method was in the study of 5-methylthiazole-thiazolidinone conjugates. mdpi.com Before undertaking extensive synthesis and biological testing, PASS prediction was used to evaluate the potential anti-inflammatory and antimicrobial activities of the designed hybrid molecules. mdpi.comresearchgate.net The PASS results indicated a high probability for anti-inflammatory activity, which prompted the researchers to proceed with the synthesis and subsequent in vivo and in vitro testing. mdpi.com This demonstrates the value of PASS as a screening tool to prioritize compounds for further investigation, saving time and resources.

In a similar vein, novel thiazole-based thiazolidinones were screened using PASS for their potential as antibacterial agents. The prediction revealed a high likelihood of antibacterial properties, which was later confirmed through biological evaluation, with the compounds showing potent activity against a variety of bacteria and fungi. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Affinity Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and receptor, the stability of the binding pose, and a more accurate estimation of binding affinity.

MD simulations have been employed to study the behavior of thiazole derivatives within the active sites of their target proteins. For instance, in the development of thiazole carboxamide derivatives as COX inhibitors, MD simulations were mentioned as a tool to provide further insights into their structural stability and conformational flexibility. acs.org

A study on benzothiazole-thiazole hybrids as potential p56lck inhibitors for cancer treatment utilized MD simulations to analyze the stability of the designed inhibitors within the kinase's active site. biointerfaceresearch.com By simulating the protein-ligand complex in a solvated environment over a period of nanoseconds, researchers can observe the dynamics of the hydrogen bonds and other interactions predicted by docking, thus validating the stability of the binding mode. Such simulations are crucial for confirming that the proposed interactions are maintained over time, which is a prerequisite for sustained biological activity.

The investigation of thiazole-carboxamide derivatives as modulators of AMPA receptors also highlights the importance of understanding the dynamic nature of receptor-ligand interactions to develop effective therapeutics for neurological disorders. mdpi.com MD simulations can help elucidate how these modulators affect the conformational changes of the receptor, leading to their observed pharmacological effects.

Coordination Chemistry and Catalytic Applications of Thiazole Carboxylates

Design Principles for Thiazole-2-carboxylate as a Ligand

The design of ligands for coordination chemistry is predicated on the predictable ways they can bind to metal ions, influencing the resulting complex's geometry, stability, and reactivity. Thiazole-2-carboxylate, and its derivatives like 5-methylthiazole-2-carboxylate, are versatile ligands due to the presence of multiple potential donor atoms within a compact heterocyclic framework. The primary design principles revolve around the various coordination modes available through the heterocyclic nitrogen atom, the carboxylate oxygen atoms, and potentially the ring's sulfur atom.

The co-presence of the heterocyclic ring and the carboxyl group provides various coordination modes. nih.gov Thiazolecarboxylic acids have garnered attention as effective ligands in complexes, particularly with first-row transition metals. nih.govresearchgate.net The key donor sites are the sp2-hybridized nitrogen atom of the thiazole (B1198619) ring and the two oxygen atoms of the carboxylate group. This arrangement allows for several distinct binding modes:

[N,O]-Chelating Mode: The ligand can form a stable five-membered ring by coordinating to a metal center through the thiazole nitrogen and one of the carboxylate oxygens. This bidentate chelation is a common and predictable binding mode. nih.gov

O-Monodentate Mode: The ligand can coordinate through a single carboxylate oxygen atom, leaving the nitrogen and the other oxygen uncoordinated. nih.govresearchgate.net

[O,O]-Chelating Mode: Both oxygen atoms of the carboxylate group can bind to the metal center. nih.govresearchgate.net

Bridging Modes: The ligand can bridge two or more metal centers. For instance, the 5-tza ligand (thiazole-5-carboxylate) exhibits bridging ability through its aromatic nitrogen atom and a carboxylate oxygen atom. nih.gov

While the sulfur atom on the thiazole ring is generally considered a soft donor, it has been described as "entirely innocent" in much of the described chemistry, meaning it does not typically participate in coordination. nih.govresearchgate.net However, for softer metal ions like Ag(I), the possibility of S,O-chelation could be considered. researchgate.net The stability of the resulting metal complex is a crucial factor, and chelating agents that form multiple bonds with a metal ion create more stable ring-like structures. beloit.edu The preference for a particular coordination mode is influenced by the nature of the metal ion (its size, charge, and hard/soft acid character), the reaction conditions, and the presence of other competing ligands. nih.gov

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers using thiazole carboxylate ligands typically involves the reaction of the corresponding thiazole carboxylic acid or its salt (like Sodium 5-methylthiazole-2-carboxylate) with a suitable metal salt in a solvent. ijper.orgnih.gov The resulting products are then characterized using a suite of analytical techniques to determine their structure and properties.

Common synthetic methods involve dissolving the ligand and a metal salt, such as a sulfate or chloride, in a solvent like ethanol or water and allowing the complex to form, often with gentle heating. mdpi.comorientjchem.org The products, which may precipitate from the solution, are then isolated and purified.

X-ray Single Crystal Diffraction: This is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com For example, the crystal structure of a silver(I) complex with 1,3-thiazole-2-carboxylic acid revealed a linear two-coordinate geometry where the Ag(I) ion is bound by the heterocyclic nitrogen atoms from two separate ligands. nih.govresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. A shift in the stretching frequency of the carboxylate group (C=O) upon complexation is indicative of its interaction with the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide information about the ligand's environment in the solution state. ijper.org

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry and composition of the synthesized complexes. ijper.orgnih.gov

The data gathered from these techniques allow for a complete picture of the synthesized material, confirming that the metal-to-ligand ratio is as expected and elucidating the specific coordination mode of the thiazole carboxylate ligand. ijper.org

Metal-Organic Frameworks (MOFs), also known as coordination polymers, are crystalline materials constructed from metal ions or clusters linked by organic ligands to form extended networks. rsc.org Carboxylate-based ligands are widely used in the construction of MOFs due to their ability to form strong bonds with metal ions and their versatile coordination geometries. wikipedia.org

Thiazole carboxylates and their derivatives have been successfully employed as linkers in the synthesis of MOFs. For example, thiazolo[5,4-d]thiazole-2,7-dicarboxylate (TTDC²⁻) has been used to build two-dimensional coordination polymers with lanthanide ions (Ln = La, Ce, Nd, Sm, Eu, Gd). mdpi.com In these structures, the TTDC²⁻ ligand adopts different coordination modes, acting as either a terminal monodentate ligand or as an (N,O)-chelating bidentate ligand. mdpi.com

The design of thiazole-based MOFs can lead to interesting properties and applications. By combining zinc or cadmium ions with 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py2TTz) and terephthalic acid, researchers have constructed pillared cubic structures. mdpi.com Another luminescent pillared paddlewheel MOF, Zn₂(NDC)₂(DPTTZ), features naphthalene dicarboxylate (NDC) struts and N,N'-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) pillars, which enable ligand-to-ligand energy transfer. nih.govresearchgate.net

A challenge in using some thiazole dicarboxylate linkers is their potential thermal lability. Thiazolo[5,4-d]thiazole-2,7-dicarboxylate can lose its carboxylic groups as CO₂ at temperatures as low as 70 °C, making it less suitable for the high-temperature solvothermal synthesis conditions often used for MOFs. mdpi.com This necessitates the careful selection of synthesis conditions or the functionalization of the thiazole core with more robust coordinating groups. mdpi.com

| Ligand | Metal Ion(s) | Structural Features | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]thiazole-2,7-dicarboxylate (TTDC²⁻) | La, Ce, Nd, Sm, Eu, Gd | Two-dimensional coordination polymers; ligand shows terminal monodentate and (N,O)-chelating modes. | mdpi.com |

| 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py2TTz) | Zn(II), Cd(II) | Mixed-ligand MOFs with terephthalic acid, forming pillared cubic structures. | mdpi.com |

| N,N'-di(4-pyridyl)thiazolo-[5,4-d]thiazole (DPTTZ) | Zn(II) | Pillared paddlewheel MOF with naphthalene dicarboxylate (NDC) struts; exhibits ligand-to-ligand energy transfer. | nih.govresearchgate.net |

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atoms) ligand and a single central metal ion, resulting in a ring structure. beloit.edu The thiazole-2-carboxylate anion is an excellent chelating agent due to its ability to bind metals via its nitrogen and oxygen atoms.

The interaction between the thiazole-2-carboxylate ligand and a metal ion is governed by the principle of hard and soft acids and bases (HSAB). Hard metal ions (class A), which are typically small and highly charged (e.g., Fe³⁺, Cr³⁺), prefer to coordinate with hard donor atoms like oxygen. Softer metal ions (class B), such as Ag⁺ and Cu⁺, prefer softer donor atoms like sulfur and, to a lesser extent, nitrogen. Borderline metal ions like Cu²⁺, Ni²⁺, and Zn²⁺ have intermediate character and can coordinate effectively with a mix of donor types. nih.gov

For thiazole-2-carboxylate, this means that hard metals will preferentially bind to the carboxylate oxygens, while borderline and soft metals are more likely to engage in the [N,O]-chelating mode. The Cu²⁺ ion, for example, favors coordination with mixed donor sets including nitrogen and oxygen. nih.gov The stability of a chelate is quantified by its formation constant (K), often expressed as log K. A higher log K value indicates a more stable complex. beloit.edu When multiple metal ions are present in a solution, a chelating agent will preferentially bind to the metal with which it forms the most stable complex (i.e., the highest log K value). beloit.edu

| Coordination Mode | Description | Example Metal Ion | Reference |

|---|---|---|---|

| [N,O]-Chelating | Bidentate coordination via the thiazole nitrogen and one carboxylate oxygen, forming a five-membered ring. | First-row transition metals | nih.gov |

| O-Monodentate | Unidentate coordination through one carboxylate oxygen. | First-row transition metals | nih.govresearchgate.net |

| [O,O]-Chelating | Bidentate coordination through both carboxylate oxygen atoms. | First-row transition metals | nih.govresearchgate.net |

| N-Monodentate | Unidentate coordination through the thiazole nitrogen atom. | Ag(I) | nih.govresearchgate.net |

Catalytic Roles of Thiazole and Thiazolium Salts in Organic Reactions

Beyond their role as ligands, thiazole derivatives are pivotal in organocatalysis, particularly in the form of thiazolium salts. researchgate.net Alkylation of the thiazole nitrogen atom produces a thiazolium cation. wikipedia.orgpharmaguideline.com The key feature of this cation is the increased acidity of the proton at the C2 position, located between the nitrogen and sulfur atoms. ambeed.com Deprotonation of this position by a base generates a nucleophilic carbene, which is the active catalytic species in several important carbon-carbon bond-forming reactions. wikipedia.org

Thiazolium salts are classic catalysts for the Benzoin condensation and the Stetter reaction. wikipedia.org Both reactions rely on the principle of "umpolung" or polarity inversion, where the thiazolium-derived carbene transforms an aldehyde from an electrophile into a nucleophilic species.

The catalytic cycle begins with the nucleophilic attack of the thiazole-based carbene on an aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, generates the crucial Breslow intermediate . isca.me This intermediate is an electron-rich enol/enamine equivalent and serves as an acyl anion equivalent.

Benzoin Condensation: The Breslow intermediate attacks a second molecule of aldehyde, leading to the formation of an α-hydroxy ketone (a benzoin) after the catalyst is regenerated. Thiazolium salts have been effectively used to catalyze the condensation of various aldehydes, including heterocyclic ones like furfural. ambeed.comkoreascience.kr

Stetter Reaction: The Breslow intermediate undergoes a conjugate addition (Michael addition) to an α,β-unsaturated compound (e.g., an enone or acrylate). Subsequent steps regenerate the catalyst and yield a 1,4-dicarbonyl product. wikipedia.orgisca.me

The deprotonation of N-alkyl or N-aryl thiazolium salts at the C2 position is the method for generating thiazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs). wikipedia.org NHCs have become a dominant class of ligands in transition metal catalysis and are also powerful organocatalysts in their own right. isca.menih.gov

Thiazol-2-ylidenes possess unique electronic and steric properties that make them highly effective ligands. Compared to the more common imidazol-2-ylidenes, thiazol-2-ylidenes exhibit enhanced π-electrophilicity, which can lead to highly active catalysts. nih.gov These thiazole-based NHCs can be used to form stable and active complexes with various transition metals, such as silver (Ag) and copper (Cu). nih.gov

Furthermore, related compounds like imidazol(in)ium-2-carboxylates, formed by the reaction of an NHC with carbon dioxide, can serve as stable, solid precursors for NHCs. uliege.be Upon heating, these carboxylates can undergo decarboxylation to release the free NHC in situ, which can then enter a catalytic cycle. This approach offers advantages in handling and storage compared to using free, highly reactive carbenes. By analogy, thiazolium-2-carboxylates can be considered potential precursors for generating thiazol-2-ylidene catalysts for various chemical transformations.

Applications As Building Blocks and Intermediates in Complex Organic Synthesis

Strategic Use in the Construction of Diverse Heterocyclic Systems

The 5-methylthiazole (B1295346) core is a foundational unit for creating more elaborate heterocyclic architectures, particularly fused-ring systems. Through strategic chemical transformations, this building block can be cyclized and condensed with other reagents to yield novel molecular frameworks with distinct properties and potential biological activities.

Two notable examples of such constructions are thiazolidinones and thiazolopyrimidines:

Thiazolidinones: Researchers have synthesized a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. nih.govnih.gov This synthesis involves reacting a 5-methylthiazole precursor with appropriate reagents to form the thiazolidinone ring. The thiazole (B1198619) moiety is crucial to the final structure, which has been investigated for antimicrobial and anti-inflammatory properties. nih.govnih.gov

Thiazolopyrimidines: The thiazole ring can be fused with a pyrimidine ring to create thiazolo[3,2-a]pyrimidines. ijnc.irnih.govias.ac.in These compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijnc.irnih.gov The synthesis often involves the condensation of a thiazole-containing intermediate with other reactants to build the fused pyrimidine portion of the molecule. ijnc.irias.ac.in

These examples underscore the strategic value of the 5-methylthiazole-2-carboxylate scaffold in generating molecular diversity and accessing novel heterocyclic systems with potential therapeutic applications.

Role in the Synthesis of Pharmacologically Relevant Impurities or Analogs (e.g., Febuxostat)

The most prominent application of 5-methylthiazole-2-carboxylic acid and its esters is as a key intermediate in the synthesis of Febuxostat. derpharmachemica.comhakon-art.com Febuxostat is a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, used for the treatment of hyperuricemia and gout. derpharmachemica.com The molecular structure of Febuxostat, chemically named 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is built directly upon this thiazole core. mdpi.com

During the multi-step synthesis of Febuxostat, several process-related impurities and analogs can be formed. derpharmachemica.compharmtech.com The identification, synthesis, and characterization of these impurities are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). derpharmachemica.com The 5-methylthiazole-2-carboxylate core is central to many of these related substances.

Side reactions such as incomplete hydrolysis, esterification with residual alcohols from solvent, or hydrolysis of other functional groups on the phenyl ring can lead to the formation of these impurities. For example, if the final hydrolysis step to create the carboxylic acid is incomplete, ester impurities may remain. derpharmachemica.com Similarly, unintended reactions involving the cyano group can lead to amide impurities. derpharmachemica.com The synthesis of these impurities in their pure form is necessary to use them as reference standards in analytical methods designed to monitor the purity of bulk Febuxostat. derpharmachemica.compatsnap.com

Below is an interactive table detailing some of the known impurities and analogs related to the synthesis of Febuxostat, which originate from the 2-aryl-4-methylthiazole-5-carboxylic acid scaffold.

| Impurity / Analog Name | CAS Number | Brief Description of Formation / Relation |

| Febuxostat Ethyl Ester | 161798-01-2 | A key intermediate in many synthetic routes; can persist as an impurity if the final hydrolysis step to the carboxylic acid is incomplete. derpharmachemica.compharmtech.com |

| Febuxostat Methyl Ester | 923942-34-1 | An impurity formed by esterification of Febuxostat with methanol (B129727), which may be used as a solvent or reagent. derpharmachemica.compharmtech.com |

| Febuxostat Amide Impurity | 161798-03-4 | Results from the hydrolysis of the cyano group on the phenyl ring to a carboxamide group during synthesis. derpharmachemica.com |

| Febuxostat Diacid Impurity | 1346238-12-7 | Formed by the hydrolysis of both the ester group and the cyano group to carboxylic acid functions. derpharmachemica.com |

| 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid (Decyano Analog) | 161797-99-5 | An analog lacking the cyano group on the phenyl ring, potentially arising from starting materials that were not cyanated. pharmtech.com |

| Febuxostat Isopropyl Ester | 1346238-10-5 | An impurity resulting from esterification with isopropanol, another common laboratory solvent. derpharmachemica.com |

| Febuxostat n-Butyl Isomer | 1346238-13-8 | An isomeric impurity that can arise from the use of n-butyl bromide instead of isobutyl bromide during the alkylation step. pharmtech.com |

Q & A

Q. What are the common synthetic routes for preparing sodium 5-methylthiazole-2-carboxylate and its derivatives?

The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thiosemicarbazides or aminocarboxylic esters. For example, heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation, is a validated method to form thiadiazole-thiazole hybrids . This compound likely derives from ester hydrolysis of methyl or ethyl precursors (e.g., methyl 5-methylthiazole-2-carboxylate) followed by sodium salt formation. Reaction conditions (e.g., basic pH with NaOH or ionic liquids) significantly influence yield and purity .

Q. What analytical techniques are standard for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments in the thiazole ring and carboxylate group.

- Infrared (IR) Spectroscopy : For identifying functional groups like C=O (carboxylate) and C-S (thiazole).

- Elemental Analysis : To verify purity and molecular formula.

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and assess byproducts .

Q. How can researchers screen this compound for biological activity?

Standard protocols involve:

- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains.

- Cytotoxicity Testing : MTT or SRB assays on cancer cell lines.

- Enzyme Inhibition Studies : Targeting enzymes like cytochrome P450 or kinases, given thiazole's role in modulating metabolic pathways .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and regioselectivity of this compound synthesis?

- Catalyst Choice : Ionic liquids (e.g., imidazolium salts) reduce reaction time and improve yield compared to traditional bases like DABCO or NaOH .

- pH Dependence : Acidic conditions (using PTSA or H₂SO₄) favor diazole formation, while basic conditions promote thiazole derivatives .

- Temperature : Reflux conditions are critical for cyclization steps, as seen in related thiazole syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- 2D NMR Techniques : COSY and HSQC can clarify proton-carbon correlations in complex splitting patterns.

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental data.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for ambiguous substituent orientations .

Q. How can researchers investigate the mechanism of action of this compound in antimicrobial or anticancer contexts?

- Molecular Docking : Simulate interactions with targets like bacterial topoisomerases or cancer-related kinases.

- Metabolic Profiling : Track compound metabolism using LC-MS to identify active metabolites.

- Gene Expression Analysis : RNA sequencing or qPCR to study pathways affected by treatment (e.g., apoptosis or oxidative stress) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Byproduct Formation : Optimize stoichiometry and use flow chemistry to control exothermic reactions.

- Purification Issues : Employ recrystallization or column chromatography for sodium salt isolation.

- Stability : Store the compound at 0–6°C to prevent degradation, as recommended for similar carboxylates .

Data Contradiction and Optimization

Q. Why do similar synthetic routes for this compound derivatives yield conflicting results in different studies?

Discrepancies often arise from:

- Impurity in Starting Materials : Commercial precursors (e.g., methyl 5-methylthiazole-2-carboxylate) may vary in purity (>95% vs. lower grades) .

- Ambient Conditions : Moisture-sensitive steps (e.g., ester hydrolysis) require strict anhydrous protocols.

- Catalyst Degradation : Ionic liquids may lose efficacy if reused without regeneration .

Q. How can researchers validate the biological activity of this compound amid conflicting literature reports?

- Reproducibility Trials : Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed compound concentrations).

- Structure-Activity Relationship (SAR) Studies : Compare activity across analogs to isolate critical functional groups.

- Meta-Analysis : Aggregate data from multiple studies to identify trends in potency or toxicity .

Safety and Handling

Q. What precautions are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.